gliotoxin
Description
Gliotoxin is a fungal secondary metabolite belonging to the epipolythiodioxopiperazine (ETP) family, produced primarily by Aspergillus fumigatus and Trichoderma virens. Its structure features a cyclic diketopiperazine core with a reactive disulfide bond (transannular S–S bridge) derived from L-phenylalanine and L-serine residues . This disulfide bond is critical for its redox activity, enabling this compound to generate reactive oxygen species (ROS) and cross-link cellular proteins . This compound exhibits diverse biological activities, including immunosuppression, apoptosis induction, and antimicrobial effects, making it a key virulence factor in invasive aspergillosis .
Properties
IUPAC Name |
(7S)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9?,12?,13?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVPIPIDMRVLAY-RMTWVBNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C23CC4=CC=C[C@@H](C4N2C(=O)C1(SS3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strain Selection and Culture Media
Gliotoxin production is strain-dependent, with Aspergillus fumigatus strains Af293, CEA10, and B-5233 being the most widely studied. Optimal yields are achieved using yeast extract-sucrose (YES) medium or Czapek-Dox broth, which provide essential nutrients for secondary metabolite synthesis. For example, cultures inoculated with conidia/mL in 100 mL of Czapek-Dox medium and incubated at 37°C under agitation (1,400 rpm) for 48–72 hours yield maximal this compound production.
Table 1: Comparative Analysis of Culture Media for this compound Production
Environmental Parameters
Temperature, pH, and aeration critically influence this compound biosynthesis. Studies demonstrate that maintaining pH 6.0–6.5 and a dissolved oxygen level >30% saturation enhances ETP cluster gene expression. Light cycles (16 h light/8 h dark) further stimulate this compound production in Trichoderma virens, suggesting photoregulatory mechanisms in non-Aspergillus species.
Extraction and Purification Techniques
Solvent-Based Extraction
This compound’s hydrophobicity permits efficient extraction using organic solvents. Chloroform is the solvent of choice due to its high partition coefficient for this compound. Post-fermentation, the broth is filtered through Whatman No. 1 paper, and the filtrate is mixed with chloroform (1:2 v/v) under agitation. After three sequential extractions, pooled chloroform phases are rotary-evaporated at 47°C under reduced pressure, yielding a crude extract.
Chromatographic Purification
Crude extracts require further purification via silica gel chromatography or preparative HPLC. Thin-layer chromatography (TLC) on silica gel 60 plates with a chloroform-methanol (9:1) mobile phase resolves this compound (Rf = 0.45), visualized under UV light or by sulfuric acid charring. For higher purity, reverse-phase HPLC using a C18 column and acetonitrile-water (65:35) gradient achieves >98% purity, as confirmed by UV detection at 254 nm.
Table 2: Solvent Systems for this compound Extraction and Purification
| Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Chloroform | Chloroform-methanol (9:1) | 85–90 | 92 ± 3 |
| Prep-HPLC | Acetonitrile-water (65:35) | ≥98 | 88 ± 2 |
Biosynthesis and Genetic Engineering
The this compound Gene Cluster
The 12-gene gli cluster (e.g., gliP, gliZ, gliJ) governs this compound biosynthesis. GliP, a nonribosomal peptide synthase, catalyzes the condensation of L-phenylalanine and L-serine to form the diketopiperazine scaffold. Disruption of gliP in Af293 or B-5233 abolishes this compound production, while gliZ overexpression increases yields by 40%.
Enzymatic Mechanisms
Key enzymes include GliJ, a dinuclear metallohydrolase that sequentially hydrolyzes Cys–Gly bonds in glutathione conjugates. Structural studies reveal GliJ’s metal promiscuity, accepting Zn²⁺, Fe²⁺, or Mn²⁺ ions for catalysis. Molecular dynamics simulations suggest a two-step mechanism: (1) coordination of the glutathione moiety to the metal center, and (2) nucleophilic attack by a water molecule activated by the metal ions.
Analytical Methods for this compound Detection
Thin-Layer Chromatography (TLC)
TLC remains a cost-effective screening tool. This compound migrates with an Rf of 0.45 in chloroform-methanol (9:1), detectable via UV quenching or spraying with 10% sulfuric acid followed by heating at 110°C.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC coupled with UV/Vis detection (λ = 254 nm) offers quantification limits of 0.1 µg/mL. A validated method using a C18 column (4.6 × 250 mm, 5 µm) and isocratic elution (acetonitrile:water = 65:35) achieves a retention time of 8.2 minutes.
Table 3: Analytical Performance of this compound Detection Methods
| Method | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) |
|---|---|---|---|
| TLC | 1.0 | 5.0 | - |
| HPLC-UV | 0.1 | 0.5 | 0.999 |
Large-Scale Production Considerations
Fermentation Scaling
Industrial-scale production employs stirred-tank bioreactors (100–1,000 L) with controlled pH and dissolved oxygen. Yields decrease by 15–20% at scales >100 L due to shear stress on hyphae, necessitating strain engineering for robustness.
Downstream Processing
Chromatographic purification is cost-prohibitive at scale; thus, solvent extraction followed by crystallization is preferred. This compound crystallizes from methanol at −20°C, yielding needle-like crystals with >95% purity.
Applications and Implications of Preparation Methods
The choice of preparation method impacts this compound’s applicability. Clinical-grade material requires HPLC purification to eliminate cytotoxic impurities, while agricultural biocontrol formulations tolerate TLC-purified extracts. Furthermore, genetic knockout strains (gliPΔ) serve as controls in virulence studies, underscoring the interplay between biosynthesis and pathogenicity .
Chemical Reactions Analysis
Chemical Reactions and Transformations
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Oxidative Ring-Closure: During gliotoxin biosynthesis, the cytochrome P450 GliF enzyme catalyzes a C–N ring-closure step while also hydroxylating an aromatic ring . Computational studies suggest that the reaction starts with a hydrogen atom abstraction from the N–H bond .
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Disulfide Bridge Formation: GliT is responsible for forming the disulfide bond in this compound. This process is crucial for minimizing the self-toxicity induced by the this compound intermediate .
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S-Methylation: GtmA methylates dithiol this compound. This enzyme functions with GliT to dissipate dithiol this compound in A. fumigatus . GtmA-mediated bis-thiomethylation functions as a protection strategy against dithiol compounds .
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Glutathione Adduct Formation: GliG mediates the carbon-sulfur bond formation, which is a prerequisite for the glutathione adduct formation .
Role of GliT and GtmA in this compound Detoxification
GliT and GtmA are essential to prevent the harmful effects of dithiol this compound . Deleting gtmA in A. fumigatus reveals the metabolic impact of uncontrolled dithiol this compound biosynthesis . Mutants lacking both GliT and GtmA exhibit hypersensitivity to exogenous this compound .
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GliT oxidizes dithiol groups by forming a disulfide bond, minimizing self-toxicity .
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GtmA converts dithiol GT to Bisdethiobis(methylthio)this compound (bmGT) .
This compound and Oxidative Stress
This compound can induce DNA damage through reactive oxygen species (ROS) production . GliK can alleviate the toxicity of this compound and ROS . GliT exhibits reductase activity towards this compound to prevent the irreversible depletion of intracellular glutathione by the oxidized form of this compound, conferring resistance to A. fumigatus .
Impact of Gene Deletion on this compound Production
The deletion of specific genes involved in this compound biosynthesis can significantly impact this compound production and the organism's sensitivity to the toxin :
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Δ gliT::Δ gtmA : This mutant accumulates high levels of intracellular dithiol this compound and shows the lowest levels of extracellular this compound .
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*Δ gliK A. fumigutas * strains are more sensitive to H2O2 and exogenous this compound. The deletion of gliK also led to the elevation of ergothioneine .
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Δ *gliG *: Deletion of gliG can completely abolish the production of this compound in A. fumigatus .
This compound Biosynthetic Enzymes
This compound biosynthetic enzymes (GliG, GliN, GliH, GliM, and GliP) were found to be highly abundant in Δ gliT::Δ gtmA compared with Δ gliT upon exposure to this compound . The this compound pathway can proceed to the penultimate step (dithiol this compound) before being trapped in the cell due to the absence of both GliT and GtmA .
The table below shows the proteins significantly increased in abundance in Δ gliT::Δ gtmA upon this compound exposure :
| Protein Description | log 2(fold increase) | Peptides | Sequence Coverage (%) | Protein IDs |
|---|---|---|---|---|
| Glutathione S-transferase encoded in the this compound biosynthetic gene cluster, GliG | 4.12873 | 10 | 61.2 | AFUA_6G09690 |
| N methyltransferase, encoded in the putative this compound biosynthetic gene cluster, GliN | 3.02483 | 19 | 89 | AFUA_6G09720 |
| Conserved hypothetical protein, encoded in the putative this compound biosynthetic gene cluster, GliH | 2.86394 | 5 | 30.7 | AFUA_6G09745 |
| Predicted O-methyltransferase, encoded in the putative this compound biosynthetic gene cluster, GliM | 2.78612 | 23 | 76.1 | AFUA_6G09680 |
| Glutamyl-tRNA(Gln) amidotransferase, subunit A | 2.16436 | 6 | 15.9 | AFUB_092380 |
| D-3-phosphoglycerate dehydrogenase, role in l-serine biosynthetic process | 2.14692 | 13 | 34.2 | AFUA_2G04490 |
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
Gliotoxin exhibits significant antifungal activity, making it a candidate for use as a fungicide. It has been shown to suppress the growth of various plant pathogens, including those causing rice blight and rice blast. The compound is derived from strains of Trichoderma, such as Trichoderma virens, which have been developed into commercial products like GL-21 and Soil Gard TM for controlling seedling diseases in crops .
Biocontrol Agent
The ability of this compound to inhibit the growth of pathogens through mechanisms like the suppression of phagocytosis highlights its role as a biocontrol agent in agriculture. Research indicates that this compound can enhance the defense mechanisms in plants against various fungal infections, thereby promoting plant health and yield .
Medical Applications
Antitumor Activity
this compound has demonstrated promising antitumor effects, particularly against human fibrosarcoma cells (HT1080). Studies indicate that this compound can inhibit cell proliferation and induce apoptosis in these cancer cells in a dose-dependent manner . This suggests its potential as a therapeutic agent in cancer treatment.
Immunosuppressive Effects
The immunosuppressive properties of this compound are significant, especially in organ transplantation scenarios. It has been shown to repress the function of antigen-presenting cells and induce apoptosis in monocytes, leading to reduced immune responses. This mechanism could be beneficial in preventing organ rejection during transplants .
Viral Inhibition
Research indicates that this compound can inhibit viral RNA replication, suggesting its potential application in antiviral therapies. Its ability to modulate immune responses may also contribute to its effectiveness against viral infections .
Biochemical Research
Mechanisms of Action
this compound's cytotoxic effects are attributed to several mechanisms, including the generation of reactive oxygen species (ROS), which lead to DNA damage and apoptosis in various cell types. Understanding these mechanisms is crucial for developing therapeutic strategies that leverage this compound's properties while mitigating its toxic effects .
Biosynthetic Studies
The complex biosynthesis of this compound presents opportunities for biotechnological applications. Research into the genetic pathways involved in this compound production by fungi like A. fumigatus may lead to advancements in synthetic biology and the development of engineered strains with enhanced production capabilities .
Case Studies
Mechanism of Action
The mechanism by which gliotoxin exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Structural Features
Gliotoxin derivatives and related ETP compounds vary in sulfur content, methylation patterns, and oxidation states, which directly influence their bioactivity.
Structural Determinants of Bioactivity :
- The disulfide bond in this compound is essential for its cytotoxicity and immunosuppressive effects. BTM-gliotoxin, which replaces the disulfide with methylthio groups, shows 4–10-fold lower potency against MRSA (MIC: 31.2 µg/mL vs. This compound’s MIC: <1 µg/mL) .
- Dehydrothis compound retains the disulfide bond and exhibits comparable antifungal activity to this compound (MIC: 0.78 mg/L vs. 1.56 mg/L for Erysiphe pisi) .
Stability and Environmental Degradation
This compound stability is highly context-dependent, contrasting with its derivatives:
Immunomodulation
- This compound: Inhibits NADPH oxidase in neutrophils and eosinophils, suppressing ROS production critical for pathogen clearance .
- BTM-gliotoxin: Lacks immunosuppressive activity due to the absence of redox-active disulfide .
Anticancer Activity
- This compound: Targets nuclear NOTCH2 signaling, inducing apoptosis in solid tumors (e.g., 518A2 melanoma) at nanomolar concentrations .
- Dehydrothis compound: Shows comparable antitumor activity but higher cytotoxicity to non-cancerous cells .
Biological Activity
Gliotoxin, a secondary metabolite produced by the fungus Aspergillus fumigatus, is recognized for its diverse biological activities, particularly its immunosuppressive and cytotoxic effects. This article aims to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on various cell types, and implications for health and disease.
Overview of this compound
- Chemical Structure : this compound belongs to the epipolythiodioxopiperazine class of compounds. Its structure contributes to its reactivity and biological activity.
- Source : Primarily produced by Aspergillus fumigatus, this compound is a virulence factor that enhances the pathogenicity of this opportunistic pathogen.
1. Immunosuppressive Effects
This compound exerts significant immunosuppressive effects by targeting various immune cells:
- Macrophages : this compound inhibits macrophage function by suppressing the production of pro-inflammatory cytokines and altering actin dynamics, which impairs phagocytosis and antigen presentation .
- T-cells : It induces apoptosis in T-cells and antigen-presenting cells, leading to immuno-evasive effects that facilitate fungal survival .
2. Cytotoxicity
This compound's cytotoxic properties are evident in several studies:
- Tumor Cells : this compound has been shown to induce apoptosis in various cancer cell lines, including melanoma and hepatocellular carcinoma, through the deregulation of the NOTCH signaling pathway .
- Hepatic Stellate Cells : In models of liver fibrosis, this compound promotes apoptosis in activated hepatic stellate cells, suggesting potential therapeutic applications in liver diseases .
1. Antimicrobial Properties
Recent studies have highlighted this compound's antibacterial activity:
- Mechanism : this compound induces oxidative stress in bacterial cells by generating reactive oxygen species (ROS), which can lead to cell death .
- MIC Values : The minimum inhibitory concentration (MIC) for this compound against certain bacteria has been documented between 50-100 µg/ml, demonstrating its potential as an antimicrobial agent .
2. Virulence Factor
This compound plays a crucial role in the virulence of A. fumigatus:
- Animal Models : Studies using immunosuppressed mice have shown that deletion of gliP (a gene involved in this compound production) significantly reduces the virulence of A. fumigatus, indicating that this compound is a key factor in fungal pathogenicity .
| Study Model | Findings |
|---|---|
| Mice (immunosuppressed with cortisone) | GliP deletion strains showed reduced virulence compared to wild-type strains. |
| Histopathological Analysis | Mice infected with gliPΔ strains had less lung damage than those infected with wild-type strains. |
Case Study 1: this compound-Induced Apoptosis
A study demonstrated that this compound induces apoptosis in EL4 thymoma cells through mitochondrial dysfunction and caspase activation. The presence of this compound led to significant alterations in cell viability and membrane integrity at concentrations as low as 1 µM .
Case Study 2: Effects on Hepatic Stellate Cells
In a thioacetamide-induced liver fibrosis model, this compound treatment resulted in reduced fibrosis markers and increased apoptosis of activated hepatic stellate cells, suggesting its potential utility in treating liver diseases .
Q & A
Q. What are the primary biological roles of gliotoxin in Aspergillus fumigatus?
this compound serves as a virulence factor, enhancing fungal invasiveness and modulating host immune responses. It exhibits redox-active properties, enabling both pro-oxidant and antioxidant functions. For example, this compound alleviates H2O2-induced oxidative stress by reducing reactive oxygen species (ROS) formation, as shown by decreased 29,79-dichlorofluorescein fluorescence in A. fumigatus cultures exposed to H2O2 and this compound . Methodologically, ROS quantification via fluorescence assays and proteomic profiling are key to elucidating these dual roles.
Q. What experimental techniques are recommended for detecting and quantifying this compound in fungal cultures?
High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or liquid chromatography-mass spectrometry (LC-MS/MS) are standard methods. However, MALDI-ToF MS detection is challenging due to this compound’s small size and ionization-induced fragmentation. A derivatization strategy using 5'-iodoacetamidofluorescein (5'-IAF) stabilizes this compound for MALDI analysis, forming a diacetamidofluorescein derivative (GT-(AF)₂) detectable at m/z 1103.931 . Validation requires strain-specific controls (e.g., ΔgliZ mutants) to confirm specificity.
Q. How does A. fumigatus protect itself from this compound toxicity during biosynthesis?
The this compound biosynthetic cluster includes GliT, a reductase critical for self-protection. GliT converts oxidized this compound to a less toxic reduced form, preventing intracellular damage. Strains lacking GliT (ΔgliT) accumulate a monothiol this compound derivative (m/z 279.0796), which lacks toxicity but confirms disrupted detoxification pathways . Proteomic analysis of ΔgliT mutants and recombinant GliT activity assays are essential for mechanistic studies.
Advanced Research Questions
Q. How can this compound both induce oxidative stress and exhibit antioxidant properties in A. fumigatus?
this compound’s dichotomous redox behavior depends on concentration and environmental context. At high concentrations, it generates ROS via thiol-mediated redox cycling, disrupting host cells. Conversely, at lower concentrations, it scavenges ROS (e.g., H2O2) to protect fungal hyphae. This duality was demonstrated using comparative proteomics and ROS fluorescence assays, revealing this compound-mediated reduction of H2O2-induced metabolites . Researchers must design dose-response experiments and employ redox-sensitive probes (e.g., DCFH-DA) to dissect these mechanisms.
Q. What is the impact of disrupting dithiol this compound bis-thiomethylation (via GtmA) on the fungal secondary metabolome?
Disruption of GtmA, a methyltransferase that bis-thiomethylates this compound, leads to significant remodeling of the secondary metabolome. ΔgtmA strains show reduced production of unrelated metabolites like pseurotin A and fumagillin during extended culture, as shown by RP-HPLC and LC-MS/MS . Methodologically, extended incubation periods (>7 days) and quantitative proteomics are critical to capture metabolome dynamics. This suggests GtmA has a regulatory role beyond this compound modification, possibly linked to hypoxia-responsive pathways.
Q. How do contradictory findings on this compound’s role in fungal growth inhibition arise, and how can they be reconciled?
Contradictions often stem from strain-specific differences or experimental conditions. For instance, this compound reverses H2O2-mediated growth inhibition in A. fumigatus ATCC 26933 but not in ΔgliK mutants. Such discrepancies require rigorous controls, including genetic complementation and standardized culture conditions (e.g., agar vs. liquid media) . Meta-analyses of proteomic datasets across strains can identify conserved pathways affected by this compound.
Q. What advanced strategies can resolve this compound detection challenges in complex biological matrices?
Beyond derivatization, stable isotope-labeled this compound analogs can improve LC-MS/MS quantification accuracy. Additionally, immunoaffinity purification using GliT-specific antibodies enhances detection specificity in host-pathogen interaction studies . Researchers should validate methods using spike-recovery experiments in relevant matrices (e.g., serum, lung tissue).
Methodological Recommendations
- Experimental Design : Include Δthis compound biosynthetic mutants (e.g., ΔgliT, ΔgliZ) as negative controls in detection assays .
- Data Interpretation : Use orthogonal techniques (e.g., fluorescence assays + proteomics) to validate redox activity findings .
- Ethical Considerations : Address this compound’s neuroinflammatory potential in vertebrate models, referencing studies on experimental autoimmune encephalomyelitis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
